Pheniprazine Demonstrates 125-Fold Greater Norepinephrine Uptake Inhibition Potency Than Iproniazid
In a direct head-to-head comparison using rat cerebral cortex homogenates, pheniprazine exhibited an IC50 of 6.3 × 10⁻⁶ M for inhibiting ³H-norepinephrine uptake, representing a 125-fold greater potency than iproniazid (IC50 = 7.9 × 10⁻⁴ M) and a 49-fold greater potency than pargyline (IC50 = 3.1 × 10⁻⁴ M) [1]. Pheniprazine's potency was approximately 1.6-fold lower than phenelzine (IC50 = 3.9 × 10⁻⁶ M) in this assay, indicating that while structurally related hydrazines share some pharmacological overlap, their quantitative effects on monoamine transport systems are distinct and non-interchangeable.
| Evidence Dimension | Inhibition of ³H-norepinephrine uptake in rat brain |
|---|---|
| Target Compound Data | IC50 = 6.3 × 10⁻⁶ M |
| Comparator Or Baseline | Iproniazid: IC50 = 7.9 × 10⁻⁴ M; Pargyline: IC50 = 3.1 × 10⁻⁴ M; Phenelzine: IC50 = 3.9 × 10⁻⁶ M; Tranylcypromine: IC50 = 2.5 × 10⁻⁶ M |
| Quantified Difference | 125-fold more potent than iproniazid; 49-fold more potent than pargyline; 1.6-fold less potent than phenelzine |
| Conditions | Rat cerebral cortex chopped tissue; in vitro ³H-NE uptake assay |
Why This Matters
This quantitative differentiation matters for selecting the appropriate MAOI tool compound when studying monoamine transport modulation, as iproniazid or pargyline would require substantially higher concentrations to achieve comparable effects on norepinephrine uptake, potentially introducing off-target activities.
- [1] Ziance RJ, Moxley K, Mullis M, Gray W. Influence of MAO inhibitors on uptake and release of norepinephrine in rat brain in vitro. Arch Int Pharmacodyn Ther. 1977;228(1):30-38. PMID: 921400. View Source
